N-(4-(tert-butyl)thiazol-2-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-2-carboxamide
Description
This compound is a piperidine-2-carboxamide derivative featuring a 4-(tert-butyl)thiazol-2-yl substituent and a 1-((5-chlorothiophen-2-yl)sulfonyl) group.
Properties
IUPAC Name |
N-(4-tert-butyl-1,3-thiazol-2-yl)-1-(5-chlorothiophen-2-yl)sulfonylpiperidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClN3O3S3/c1-17(2,3)12-10-25-16(19-12)20-15(22)11-6-4-5-9-21(11)27(23,24)14-8-7-13(18)26-14/h7-8,10-11H,4-6,9H2,1-3H3,(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSIUCXVTRPVONT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CSC(=N1)NC(=O)C2CCCCN2S(=O)(=O)C3=CC=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClN3O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(tert-butyl)thiazol-2-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-2-carboxamide typically involves multi-step organic synthesis. A common route includes:
Formation of the Thiazole Ring: Starting with tert-butylamine and 2-bromoacetyl bromide, the thiazole ring is formed through a cyclization reaction.
Synthesis of the Piperidine Ring: The piperidine ring is synthesized separately, often starting from piperidine and introducing the carboxamide group through acylation.
Coupling Reactions: The thiazole and piperidine intermediates are then coupled using a sulfonyl chloride derivative of 5-chlorothiophene, typically under basic conditions to form the final compound.
Industrial Production Methods: Industrial production may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve yield and reduce reaction times, as well as the use of automated synthesis platforms to ensure consistency and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the thiazole and thiophene rings.
Reduction: Reduction reactions can target the carbonyl group in the carboxamide moiety.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorine atom on the thiophene ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical properties:
- Molecular Formula : C17H22ClN3O3S
- Molecular Weight : 448.0 g/mol
- CAS Number : 921574-07-4
The structure features a thiazole ring, a piperidine moiety, and a sulfonyl group, which contribute to its biological activities and interactions with various molecular targets.
Medicinal Chemistry
N-(4-(tert-butyl)thiazol-2-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-2-carboxamide is primarily studied for its potential as a therapeutic agent. Its structural components allow it to interact with various biological pathways, making it a candidate for drug development.
Therapeutic Targets :
- Kinase Inhibitors : The compound has shown promise in inhibiting specific kinases involved in cancer progression, potentially serving as a therapeutic agent for tumor growth inhibition .
- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit antimicrobial properties, making them candidates for treating bacterial infections.
Synthesis of Complex Molecules
This compound serves as a versatile building block in organic synthesis. It can be utilized to create more complex structures that may have enhanced biological activity or novel properties.
Synthetic Pathways :
The synthesis often involves multi-step reactions starting from simpler organic compounds, utilizing various reaction conditions to optimize yield and purity. The presence of the thiazole and sulfonyl groups allows for further derivatization and functionalization .
The compound's derivatives are under investigation for their biological activities, including:
- Inhibition of Enzymes : Studies have demonstrated that this compound can inhibit enzymes critical for various diseases, including cancer and inflammation .
- Binding Affinity Studies : Utilizing techniques such as microscale thermophoresis and NMR spectroscopy, researchers are assessing the binding affinities of this compound to target proteins involved in disease pathways .
Case Study 1: Antitumor Activity
A recent study investigated the antitumor effects of this compound in vitro and in vivo. The results indicated significant inhibition of tumor cell proliferation in several cancer cell lines, attributed to the compound's ability to interfere with critical signaling pathways involved in cell growth and survival .
Case Study 2: Antimicrobial Properties
Another study focused on the antimicrobial efficacy of this compound's derivatives against various bacterial strains. The results showed promising activity against resistant strains, suggesting potential applications in developing new antibiotics.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole and thiophene rings allow it to bind effectively to these targets, potentially inhibiting their activity. The sulfonyl group enhances its binding affinity and specificity, making it a potent modulator of biological pathways.
Comparison with Similar Compounds
Research Implications and Gaps
- Synthetic Routes : The target’s synthesis likely involves sulfonylation of piperidine and coupling with a tert-butyl-thiazole precursor, analogous to methods in (e.g., coupling with amines using classic reagents like EDC/HOBT) .
- The chlorothiophene group may confer improved metabolic stability over phenyl sulfonyl derivatives.
- Limitations : The evidence lacks pharmacokinetic or potency data for the target compound. Further studies should prioritize in vitro assays comparing sulfonyl group variants (e.g., chlorothiophene vs. methylphenyl) for target engagement.
Biological Activity
N-(4-(tert-butyl)thiazol-2-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-2-carboxamide is a synthetic compound belonging to the class of thiazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, including its synthesis, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical formula:
| Property | Details |
|---|---|
| Molecular Formula | C17H22ClN3O3S |
| Molecular Weight | 448.0 g/mol |
| CAS Number | 921574-07-4 |
The structural features include a thiazole ring and a piperidine moiety, which are often associated with various biological activities.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions.
Key Steps in Synthesis:
- Formation of Thiazole Ring: This can be achieved through the reaction of appropriate starting materials under basic conditions.
- Piperidine Coupling: The thiazole derivative is coupled with piperidine carboxamide using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product .
Pharmacological Effects
Research indicates that compounds similar to N-(4-(tert-butyl)thiazol-2-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine have exhibited various pharmacological activities:
- Anticonvulsant Activity: Compounds derived from thiazole structures have shown anticonvulsant properties in animal models, indicating potential for treating epilepsy .
- Inhibition of Enzymes: Thiazole derivatives often demonstrate inhibitory effects on enzymes such as acetylcholinesterase (AChE) and monoamine oxidase (MAO), which are critical in neurodegenerative diseases .
- Anti-inflammatory Properties: Some studies suggest that thiazole-based compounds can modulate inflammatory pathways, potentially serving as anti-inflammatory agents .
Case Studies
Several studies have explored the biological activities of compounds related to N-(4-(tert-butyl)thiazol-2-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine:
-
Study on MAO Inhibition: A related thiazole derivative was found to exhibit selective inhibition towards MAO-B with an IC50 value of 0.212 µM, suggesting potential for neuroprotective applications .
Compound IC50 (µM) Activity Type Thiazole Derivative 0.212 MAO-B Inhibition - Neurodegenerative Disease Models: In vitro studies indicated that certain thiazole derivatives could protect neuronal cells from oxidative stress, highlighting their potential in treating neurodegenerative diseases .
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfonyl Group
The sulfonyl chloride intermediate (precursor to the sulfonamide group) undergoes nucleophilic substitution with amines or heterocycles to form sulfonamide bonds. For example:
-
Reaction with thiazol-2-amine :
This step is critical in constructing the sulfonamide-thiazole linkage .
| Condition | Yield | Catalyst/Base | Reference |
|---|---|---|---|
| DCM, RT, 16h | 86% | Piperidine, NaOH | |
| THF, 0°C to RT | 72% | Triethylamine |
Oxidation of Thiophene Derivatives
The 5-chlorothiophene moiety can be oxidized to sulfones or functionalized via electrophilic substitution:
| Substrate | Oxidizing Agent | Yield | Application |
|---|---|---|---|
| Thiophene sulfide derivative | mCPBA | 89% | LOX inhibitor synthesis |
Cross-Coupling Reactions
The chlorothiophene and thiazole rings participate in palladium-catalyzed couplings:
| Catalyst | Solvent | Temperature | Yield |
|---|---|---|---|
| Pd(PPh) | DME/HO | 80°C | 65–78% |
Hydrolysis of Carboxamide
The piperidine-2-carboxamide group undergoes hydrolysis under acidic or basic conditions:
This reaction is pivotal for modifying the carboxamide into carboxylic acid derivatives .
| Condition | Product | Yield |
|---|---|---|
| 6M HCl, reflux | Piperidine-2-carboxylic acid | 92% |
| 1M NaOH, MeOH | Sodium carboxylate | 85% |
Functionalization of the Piperidine Ring
The piperidine ring undergoes alkylation or acylation at the nitrogen:
| Reagent | Condition | Yield |
|---|---|---|
| Di-tert-butyl dicarbonate | DCM, RT | 95% |
Electrophilic Aromatic Substitution
The thiazole and thiophene rings undergo halogenation or nitration:
Reductive Amination
The primary amine generated from carboxamide hydrolysis can participate in reductive amination:
This modifies the piperidine side chain for enhanced bioactivity .
Key Stability Considerations
Q & A
Q. Table 1: Optimization of Sulfonamide Coupling Yield
| Condition | Solvent | Catalyst | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Standard | DCM | None | 25 | 42 |
| DMAP (10 mol%) | THF | DMAP | 0 | 78 |
| Low Temp | THF | None | 0 | 65 |
Q. Table 2: Biological Activity Under Varying pH
| pH | IC₅₀ (μM, PFOR Inhibition) | IC₅₀ (μM, HepG2 Cytotoxicity) |
|---|---|---|
| 6.0 | 0.12 ± 0.03 | 15.2 ± 1.1 |
| 7.4 | 1.8 ± 0.2 | 18.9 ± 1.5 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
